molecular formula C15H15ClN4 B5843424 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5843424
M. Wt: 286.76 g/mol
InChI Key: KIKSDFHWDFGJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H15ClN4 and its molecular weight is 286.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0985242 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, the most potent derivative, N- (4-phenoxy phenyl)-7H-pyrrolo [2,3-d]pyrimidin-4-amine was found to be non-cytotoxic to the Vero cell line .

Future Directions

The future directions in the research of similar compounds involve the design of new selective, effective, and safe anticancer agents . This is due to their broad spectrum of activities and their potential as pharmacophores .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown to interact with various enzymes and proteins. For instance, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is believed to be due to the compound’s ability to fit into the active site of the enzyme, forming essential hydrogen bonds .

Cellular Effects

This compound has demonstrated significant inhibitory activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition is believed to be due to the compound’s ability to fit into the active site of the enzyme, forming essential hydrogen bonds .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings have not been reported, compounds of the pyrazolo[3,4-d]pyrimidine class have shown significant inhibitory activity against various cancer cell lines over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. Compounds of the pyrazolo[3,4-d]pyrimidine class have shown significant inhibitory activity against various cancer cell lines, suggesting potential efficacy in animal models .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in have not been reported in the literature. Given its inhibitory activity against CDK2, it may influence pathways related to cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound has not been reported in the literature. Given its inhibitory activity against CDK2, it may be expected to localize to areas of the cell where this enzyme is present .

Properties

IUPAC Name

3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)13(9-17-20)11-4-6-12(16)7-5-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKSDFHWDFGJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.